molecular formula C11H13ClFN3 B12233474 N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12233474
M. Wt: 241.69 g/mol
InChI Key: YBESRFLFHNBUCW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9;/h2-7H,8H2,1H3,(H,13,14);1H

InChI Key

YBESRFLFHNBUCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

This classical method involves reacting β-keto esters with hydrazines. For 1-methylpyrazol-3-amine:

  • Reactants : Ethyl acetoacetate and methylhydrazine.
  • Mechanism :
    • Condensation of ethyl acetoacetate with methylhydrazine forms a hydrazone intermediate.
    • Cyclization under acidic or thermal conditions yields 1-methylpyrazol-5-ol.
    • Subsequent Hofmann degradation or reduction converts the hydroxyl group to an amine.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Ethanol or water
  • Catalyst: HCl or H₂SO₄
  • Yield: 60–75%

Cyclization of β-Ketonitriles

An alternative route uses β-ketonitriles for direct amine incorporation:

  • Reactants : 3-Cyanopentane-2,4-dione and methylhydrazine.
  • Mechanism :
    • Cyclization forms 1-methylpyrazol-3-amine directly.
    • No post-cyclization functionalization is required.

Advantages :

  • Fewer steps compared to Knorr synthesis.
  • Higher regioselectivity for the 3-amine position.

The introduction of the (4-fluorophenyl)methyl group proceeds via nucleophilic substitution:

Reaction Setup

  • Alkylating Agent : 4-Fluorobenzyl bromide or chloride.
  • Base : K₂CO₃ or NaH to deprotonate the amine.
  • Solvent : DMF, THF, or acetonitrile.

Mechanism :

  • Deprotonation of 1-methylpyrazol-3-amine enhances nucleophilicity.
  • SN2 attack on 4-fluorobenzyl bromide forms the N-alkylated product.

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent DMF 85%
Temperature 60°C 80%
Base K₂CO₃ 78%
Reaction Time 12 hrs Max conversion

Side reactions, such as over-alkylation or aryl ring fluorination, are minimized by controlling stoichiometry and avoiding excess alkylating agent.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved stability:

Acid-Base Reaction

  • Conditions :
    • Treat N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine with HCl gas in diethyl ether.
    • Alternative: Stir in ethanolic HCl (2–4 M).

Purification :

  • Recrystallization from ethanol/water (3:1 v/v).
  • Purity: >99% by HPLC.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages:

  • Enhanced Heat Transfer : Reduces side reactions.
  • Automated Quenching : Improves consistency.
  • Yield : 90–95% at pilot scale.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 4.2 min (C18 column, 60% acetonitrile/water).
  • NMR (DMSO-d₆):
    • δ 2.35 (s, 3H, CH₃),
    • δ 4.45 (s, 2H, CH₂),
    • δ 7.15–7.30 (m, 4H, Ar-H).
  • Melting Point : 182–184°C.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1-methylpyrazol-5-amine.
  • Solution : Use bulky solvents (e.g., tert-butanol) to favor 3-amine regioisomer.

Byproduct Formation During Alkylation

  • Issue : Di-alkylation at the amine.
  • Solution : Slow addition of alkylating agent and excess amine.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride has shown potential as a therapeutic agent due to its interactions with biological targets. Its structure allows for modulation of specific proteins, which can influence various biological pathways. The compound has been investigated for:

  • Anti-inflammatory Properties : Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), crucial in the inflammatory response, thereby providing anti-inflammatory effects.
  • Anticancer Activity : Preliminary research suggests that this compound exhibits anticancer properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth through specific molecular interactions .

The unique structural characteristics of this compound enhance its binding affinity to various receptors and enzymes. The fluorophenyl group is particularly significant in increasing the compound's efficacy through electronic effects, while the pyrazole ring facilitates hydrogen bonding and π-π interactions essential for biological activity.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors under controlled conditions. The mechanism of action involves:

  • Binding Interactions : The compound's ability to form hydrogen bonds and engage in π-π stacking with target proteins or enzymes leads to modulation of their activities, influencing cellular responses .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of COX enzymes in vitro. The results indicated that the compound reduced prostaglandin synthesis, which is pivotal in mediating inflammation. This finding supports its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of this compound revealed that it exhibits selective cytotoxicity against various cancer cell lines. In particular, studies showed a dose-dependent inhibition of cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, suggesting that further exploration could lead to the development of new anticancer therapies .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-[(4-Fluorophenyl)methyl]-1-methylpyrazol-3-amine hydrochloride
  • Molecular Formula : C₁₂H₁₄ClFN₃
  • Molecular Weight : 258.71 g/mol
  • Key Features :
    • A pyrazole ring substituted with a methyl group at position 1 and an amine at position 2.
    • A 4-fluorobenzyl group attached to the pyrazole amine.
    • Hydrochloride salt enhances solubility and stability.

Fluorinated aromatic systems are common in neuroactive compounds due to their ability to penetrate the blood-brain barrier .

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Compound Name Structural Differences Molecular Weight (g/mol) Key Features/Implications
N-[(2,5-Difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride () 2,5-Difluorophenyl vs. 4-fluorophenyl substitution. 276.70 Increased steric hindrance and altered electronic properties; may impact receptor binding .
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride () Phenoxy group replaces benzylamine; amine at pyrazole position 4 vs. 3. 243.66 Reduced basicity due to phenoxy group; potential for altered solubility and stability .
N-[(4-Fluorophenyl)methyl]-N-methyl-4-piperidinamine hydrochloride () Pyrazole replaced with piperidine; methyl group on amine. 258.76 Increased conformational flexibility; potential for distinct pharmacokinetic profiles .

Substitution Patterns on Amine Group

Compound Name Structural Differences Molecular Weight (g/mol) Key Features/Implications
N-(4-Fluorobenzyl)-1-butanamine hydrochloride () Butyl chain replaces pyrazole ring. 230.73 Higher hydrophobicity; potential for prolonged half-life but reduced target specificity .
N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride () Ethyl and fluoroethyl groups on pyrazole; increased alkylation. 287.76 Enhanced lipophilicity and metabolic stability; fluorine position may influence reactivity .

Heterocyclic Core Modifications

Compound Name Structural Differences Molecular Weight (g/mol) Key Features/Implications
N-[(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine hydrochloride () Pyrrole replaces pyrazole. 273.75 Reduced aromaticity and hydrogen-bonding capacity; possible lower receptor affinity .
5-Isoquinolinamine, N-[1-[(4-fluorophenyl)methyl]-3-pyrrolidinyl]-hydrochloride () Isoquinoline and pyrrolidine replace pyrazole. 357.85 Expanded aromatic system; potential for multi-target activity but lower solubility .

Key Research Findings and Implications

  • Sigma Receptor Interactions: Fluorophenyl-containing compounds (e.g., in ) demonstrate sigma receptor modulation, suggesting the target compound may influence dopamine release in the striatum. However, non-sigma receptor effects (e.g., phencyclidine receptors) complicate mechanistic interpretations .
  • Heterocycle Choice: Pyrazole’s hydrogen-bonding capability (vs. pyrrole or piperidine) may enhance selectivity for amineergic targets .
  • Pharmacokinetics : Hydrochloride salts (common in listed compounds) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring linked to a 4-fluorobenzyl group. The molecular formula is C12H15ClFN3, with a molecular weight of approximately 255.72 g/mol. The presence of the fluorophenyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

PropertyValue
Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
IUPAC Name This compound
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl moiety enhances its binding affinity, while the pyrazole ring facilitates critical hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of various proteins involved in inflammatory responses and cancer cell proliferation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly those involving protein tyrosine kinases such as c-KIT .

Case Studies

  • Anti-inflammatory Effects : A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of pyrazolone derivatives, including this compound, demonstrating their efficacy as non-ulcerogenic anti-inflammatory agents in animal models .
  • Anticancer Activity : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to target c-KIT and c-FMS receptors, showing promising results in inhibiting cell proliferation in various cancer cell lines .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives but exhibits distinct biological activities due to its unique substituents.

Compound NameBiological Activity
N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amineModerate anti-inflammatory
N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamineLower binding affinity

The unique combination of the fluorophenyl group and the specific arrangement of nitrogen atoms in this compound provides distinct advantages in terms of binding affinity and therapeutic efficacy compared to its analogs.

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